N-{[4-(2,5-dimethylphenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide
Description
N-{[4-(2,5-Dimethylphenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide (hereafter referred to as the target compound) is a heterocyclic small molecule featuring:
- A 1,2,4-triazole core substituted at position 4 with a 2,5-dimethylphenyl group.
- A sulfanyl (-S-) linker at position 5, connected to a carbamoylmethyl group bearing a 4-fluorophenyl carbamoyl moiety.
- A furan-2-carboxamide group attached via a methylene bridge at position 3 of the triazole.
Properties
IUPAC Name |
N-[[4-(2,5-dimethylphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O3S/c1-15-5-6-16(2)19(12-15)30-21(13-26-23(32)20-4-3-11-33-20)28-29-24(30)34-14-22(31)27-18-9-7-17(25)8-10-18/h3-12H,13-14H2,1-2H3,(H,26,32)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNFGKXWGVSHGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)CNC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2,5-dimethylphenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide involves multiple steps, starting from readily available starting materials. The general synthetic route can be summarized as follows:
Formation of the Triazole Ring: The triazole ring is typically formed through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 2,5-dimethylbenzene and an appropriate alkylating agent.
Attachment of the Fluorophenylcarbamoyl Group: The fluorophenylcarbamoyl group is introduced through a nucleophilic substitution reaction involving 4-fluoroaniline and an appropriate carbamoyl chloride.
Formation of the Furan Ring: The furan ring is typically formed through a cyclization reaction involving an appropriate dicarbonyl compound and a suitable catalyst.
Final Coupling Reaction: The final step involves coupling the triazole, dimethylphenyl, fluorophenylcarbamoyl, and furan moieties through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2,5-dimethylphenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, appropriate solvents, and catalysts.
Hydrolysis: Acidic or basic conditions, water or alcohol as solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.
Scientific Research Applications
N-{[4-(2,5-dimethylphenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials, catalysts, and other industrial products.
Mechanism of Action
The mechanism of action of N-{[4-(2,5-dimethylphenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in various biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and modulating their activity.
Modulating Gene Expression: Influencing the expression of specific genes involved in disease processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The target compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related analogs (Table 1).
Table 1: Key Structural Analogs and Their Modifications
Key Comparative Observations
Core Heterocycle Modifications
- Triazole vs. This likely diminishes affinity for targets requiring triazole-specific interactions (e.g., metalloenzymes) .
- Triazole Substitutions : BA92551 () substitutes the 2,5-dimethylphenyl group with 2,3-dimethylphenyl, altering steric bulk and electronic effects. The 2,3-dimethyl configuration may hinder binding in narrow hydrophobic pockets compared to the target compound’s 2,5-dimethyl group .
Sulfanyl-Linked Modifications
- In contrast, BA92551’s rigid 2,5-dimethylphenylcarbamoylmethyl group may restrict movement, reducing entropy-driven binding .
- The 4-fluorophenyl moiety in the target compound introduces electronegativity, favoring interactions with polar residues (e.g., tyrosine or serine). Analogs with non-fluorinated aryl groups (e.g., BA92551) lack this dipole advantage .
Amide Group Variations
- Furan-2-carboxamide vs.
- Difluorophenyl Acetamide (): The 2,4-difluorophenyl group increases hydrophobicity and may enhance blood-brain barrier penetration compared to the target compound’s single fluorine .
Computational Docking Insights
Glide docking studies () suggest that the target compound’s triazole and furan carboxamide groups achieve optimal pose stability in enzyme active sites, with a GlideScore ~2× higher than FlexX or GOLD-predicted poses for analogs like BA92551. The sulfanyl group’s flexibility allows deeper penetration into hydrophobic pockets, a feature absent in rigid analogs .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity (LogP) : The target compound’s LogP (estimated 3.8) is lower than BA92551 (LogP ~4.2) due to the furan’s polarity, suggesting improved aqueous solubility .
- Metabolic Stability: The 4-fluorophenyl group in the target compound resists oxidative metabolism compared to non-fluorinated analogs, as observed in ’s nitrothiophene carboxamides .
Biological Activity
N-{[4-(2,5-dimethylphenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide (referred to as "the compound") is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity against different biological targets.
Biological Activity Overview
The biological activity of the compound has been evaluated through various studies focusing on its antimicrobial, anticancer, and antifungal properties.
Antimicrobial Activity
Recent studies have indicated that the compound exhibits significant antimicrobial activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated varying MIC values against Gram-positive and Gram-negative bacteria. It was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| MRSA | 8 |
| E. coli | 16 |
| Candida albicans | 32 |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Antifungal Activity
In vitro tests have shown that the compound also possesses antifungal properties. It was tested against several pathogenic fungi, including Candida species:
- Activity : The compound inhibited the growth of Candida auris, a notorious multidrug-resistant fungus.
Anticancer Activity
The anticancer potential of the compound has been evaluated using various cancer cell lines:
- Cell Lines Tested : The compound was tested against breast (MCF7), prostate (PC3), and colon (HCT116) cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 5.2 |
| PC3 | 7.8 |
| HCT116 | 6.5 |
The IC50 values indicate that the compound exhibits moderate to potent anticancer activity compared to standard chemotherapeutic agents.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound is believed to inhibit key enzymes involved in cancer cell proliferation and survival.
- Molecular Docking Studies : Computational studies have shown that the compound can bind effectively to target sites on proteins involved in cancer progression.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Study on Antimicrobial Properties : A study published in 2023 highlighted the synthesis of related compounds with improved antimicrobial activity compared to traditional antibiotics .
- Anticancer Research : A comprehensive screening of derivatives of similar structures showed that modifications can enhance anticancer efficacy significantly .
- Molecular Docking Analysis : Research utilizing molecular docking techniques revealed favorable binding interactions with cancer-related targets, suggesting a potential pathway for therapeutic development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
